((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate)
Overview
Description
((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate): is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. It is also referred to as tetraethylene glycol di(p-toluenesulfonate) and is used as a linker in the synthesis of various complex molecules.
Mechanism of Action
Target of Action
Bis-Tos-PEG4, also known as PROTAC Linker 16, is a PEG-based PROTAC linker . The primary targets of Bis-Tos-PEG4 are E3 ubiquitin ligases and the target proteins . The E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system (UPS), which is responsible for protein degradation within the cell .
Mode of Action
Bis-Tos-PEG4 operates by connecting two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of Bis-Tos-PEG4 is the ubiquitin-proteasome system (UPS). The UPS is a system within cells responsible for degrading unnecessary or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .
Pharmacokinetics
PEGylated compounds often show improved solubility, stability, and a reduced rate of elimination, leading to increased bioavailability .
Result of Action
The primary result of Bis-Tos-PEG4’s action is the selective degradation of target proteins within the cell . This can lead to various downstream effects depending on the specific target protein being degraded.
Biochemical Analysis
Biochemical Properties
((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it can act as a substrate for certain sulfonate-utilizing enzymes, leading to the formation of intermediate compounds that participate in further biochemical reactions. The interactions between ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) and these biomolecules are typically characterized by the formation of transient complexes that modulate the activity of the enzymes involved .
Cellular Effects
The effects of ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites. Additionally, ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) can modulate cell signaling pathways by interacting with specific receptors or signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) in laboratory settings are influenced by its stability and degradation over time. This compound is generally stable under inert atmosphere and room temperature conditions . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) may lead to gradual changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) vary with different dosages. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects may be observed at very high doses, including potential damage to cellular structures and disruption of normal cellular processes .
Metabolic Pathways
((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into intermediate compounds. These intermediates can participate in further biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways highlights its role in modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) is transported and distributed through interactions with specific transporters or binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution of this compound is crucial for elucidating its cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The activity and function of ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) are closely linked to its subcellular localization, highlighting the importance of understanding its intracellular dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) typically involves the reaction of tetraethylene glycol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are carefully controlled to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosylate groups are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce sulfonic acid derivatives .
Scientific Research Applications
Chemistry: In chemistry, ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) is used as a linker in the synthesis of complex molecules, including polymers and dendrimers. It serves as a building block for the construction of larger, more complex structures .
Biology and Medicine: In biological and medical research, this compound is utilized in the development of drug delivery systems and as a component in the synthesis of bioactive molecules. Its ability to form stable linkages makes it valuable in the design of targeted therapies and diagnostic agents .
Industry: Industrially, it is employed in the production of specialty chemicals and materials. Its role as a linker and stabilizer is crucial in the manufacture of various products, including adhesives, coatings, and resins .
Comparison with Similar Compounds
- Tetraethylene glycol di(p-toluenesulfonate)
- Bis-Tos-PEG4
- Tetraethylene glycol ditosylate
- Tetraethylene glycol di-p-tosylate
Uniqueness: What sets ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) apart from similar compounds is its specific structure, which provides unique reactivity and stability. Its ability to form multiple stable linkages makes it particularly valuable in applications requiring robust and reliable chemical bonds .
Properties
IUPAC Name |
2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O9S2/c1-19-3-7-21(8-4-19)32(23,24)30-17-15-28-13-11-27-12-14-29-16-18-31-33(25,26)22-9-5-20(2)6-10-22/h3-10H,11-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAONPBUWDUSSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303215 | |
Record name | Tetraethylene glycol ditosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37860-51-8 | |
Record name | Tetraethylene glycol ditosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37860-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraethylene glycol ditosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethylene Glycol Bis(p-toluenesulfonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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